molecular formula C20H21N3O5S B2448169 3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid CAS No. 868213-44-9

3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

Cat. No.: B2448169
CAS No.: 868213-44-9
M. Wt: 415.46
InChI Key: WCNNQKHDHOOIPR-UHFFFAOYSA-N
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Description

3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
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Properties

IUPAC Name

3-[[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-26-15-7-5-14(6-8-15)23-19(21-22-20(23)29-11-10-18(24)25)13-4-9-16(27-2)17(12-13)28-3/h4-9,12H,10-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNNQKHDHOOIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCC(=O)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a complex organic compound characterized by a unique structural framework that includes a triazole ring and sulfanyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 3[5(3,4dimethoxyphenyl)4(4methoxyphenyl)4H1,2,4triazol3yl]sulfanylpropanoic acid\text{IUPAC Name }3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic\text{ acid}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Specifically, compounds containing triazole moieties have been documented to exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can effectively inhibit the proliferation of human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Similar Triazole DerivativeHCT-1166.2
Similar Triazole DerivativeT47D27.3

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Triazole derivatives have been shown to possess activity against a range of bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes involved in the synthesis of essential cellular components, thereby disrupting microbial growth.

Case Studies

  • Study on Anticancer Properties : A recent investigation into the cytotoxic effects of triazole derivatives revealed that compounds with similar structural features to this compound demonstrated significant inhibition of cell growth in vitro against multiple cancer types including leukemia and breast cancer .
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy of various triazole compounds against clinical isolates of bacteria and fungi. The results indicated that certain derivatives were effective at low concentrations, suggesting their potential use in therapeutic applications against resistant strains .

Scientific Research Applications

Biological Activities

This compound has been studied for its various biological activities, including:

  • Anticancer Properties :
    • Research indicates that compounds containing the triazole moiety exhibit notable anticancer effects. For instance, derivatives similar to 3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid have shown efficacy against various cancer cell lines. In particular, compounds with triazole-thione structures have demonstrated activity against colon carcinoma and breast cancer cell lines with IC50 values indicating potent cytotoxicity .
  • Anticonvulsant Activity :
    • Studies have highlighted the anticonvulsant potential of triazole derivatives. The mechanism often involves the inhibition of voltage-gated sodium channels (VGSC), which is crucial in managing seizure disorders .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Certain triazole derivatives have shown promising results against a range of bacterial and fungal strains, suggesting potential applications in treating infections .

Case Studies

  • Colon Carcinoma :
    • A study evaluated several triazole derivatives for their cytotoxic effects on HCT-116 colon carcinoma cells. The results indicated that certain modifications to the triazole structure enhanced antiproliferative activity significantly .
  • Breast Cancer :
    • Another research effort focused on the activity of triazole compounds against T47D breast cancer cells. The study found that specific structural features contributed to lower IC50 values, indicating higher potency .

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